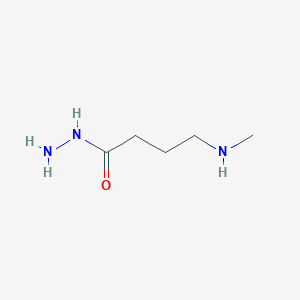
4-(Methylamino)butanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylamino)butanehydrazide is an organic compound with the molecular formula C5H13N3O It is a hydrazide derivative, characterized by the presence of both a methylamino group and a butanehydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)butanehydrazide typically involves the reaction of 4-(methylamino)butanoic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{CH}_3\text{NH(CH}_2\text{)}_3\text{COOH} + \text{N}_2\text{H}_4 \rightarrow \text{CH}_3\text{NH(CH}_2\text{)}_3\text{CONHNH}_2 ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)butanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4-(Methylamino)butanehydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Methylamino)butanehydrazide involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through pathways involving hydrazide and amine functionalities.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylamino)antipyrine hydrochloride
- 4-(Methylamino)butanoic acid hydrochloride
Uniqueness
4-(Methylamino)butanehydrazide is unique due to its specific combination of a methylamino group and a butanehydrazide moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C5H13N3O |
|---|---|
Molecular Weight |
131.18 g/mol |
IUPAC Name |
4-(methylamino)butanehydrazide |
InChI |
InChI=1S/C5H13N3O/c1-7-4-2-3-5(9)8-6/h7H,2-4,6H2,1H3,(H,8,9) |
InChI Key |
JUDKQHGIGZDNFP-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


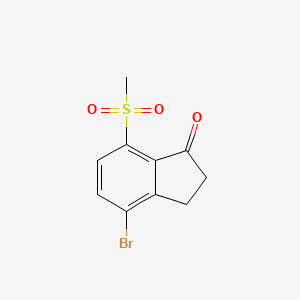
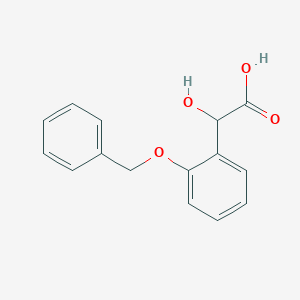

![3-Chloronaphtho[2,3-d]isoxazole](/img/structure/B13700708.png)
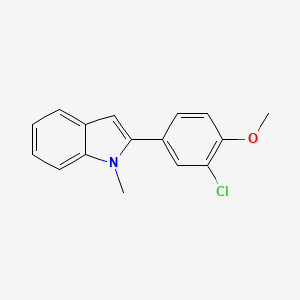
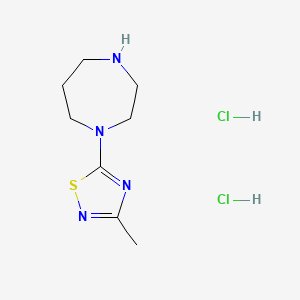

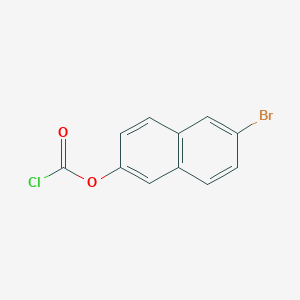

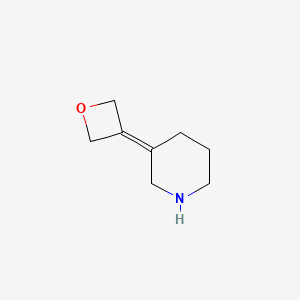
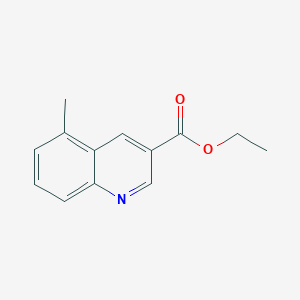
![2-[1,3-bis(4-tert-butylphenyl)-2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B13700759.png)
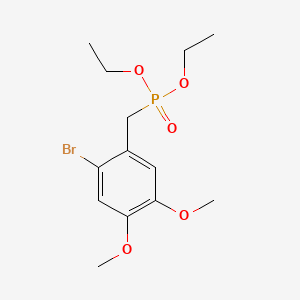
![(S)-6-[(1-Boc-pyrrolidin-3-yl)oxy]pyridin-3-amine](/img/structure/B13700772.png)
